molecular formula C23H21N3O4S B2488637 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid CAS No. 2138025-70-2

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2488637
CAS No.: 2138025-70-2
M. Wt: 435.5
InChI Key: DOOVNQDLUFYCRY-UHFFFAOYSA-N
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Description

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C23H21N3O4S and its molecular weight is 435.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Derivatives

The compound 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid and its derivatives are synthesized through various chemical reactions. For instance, compounds containing a 1,3-thiazole nucleus were synthesized from ethyl piperazine-1-carboxylate by several steps, including the treatment with several aromatic aldehydes and the Mannich reaction with 7-aca producing cephalosporanic acid derivatives (Başoğlu et al., 2013). Furthermore, a seven-step synthesis process involving a highly regioselective carbon-sulfur bond formation and an efficient cleavage of an aryl mesylate led to the creation of a potent PPARpan agonist (Guo et al., 2006). Additionally, various pyridine derivatives were synthesized, involving the preparation of 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles and their conversion to acid chlorides, which were further reacted with piperazine and 4-methoxyphenylpiperazine to yield the corresponding pyridine and 2-[4-(substituted benzothiazol-2-yl)amino-sulfonyl]anilino derivatives (Patel & Agravat, 2009).

Crystal Structure and Molecular Conformation

The crystal structure and molecular conformation of derivatives have been examined. In a study, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, was analyzed, revealing that the piperazine ring adopts a chair conformation with specific dihedral angles formed between the C atoms of the piperazine ring and the benzene ring (Faizi et al., 2016).

Biological Activities and Applications

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of derivatives. New pyridine derivatives were screened for antimicrobial activity and showed considerable antibacterial activity (Patel & Agravat, 2009). Moreover, compounds with a 1,3-thiazole nucleus demonstrated good to moderate antimicrobial activity against tested microorganisms, with some displaying antiurease and antilipase activity (Başoğlu et al., 2013).

Antibacterial and Anti-Mycobacterial Potential

A series of 1-substituted-6-fluoro-7-(1-(4-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyi-m inoacetyl)piperazinyl))-1,4-dihydro-4-oxo-3-quinoline carboxylic acid compounds were synthesized and evaluated for antibacterial activity, demonstrating positive results (Li et al., 2004). Additionally, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold was identified as new anti-mycobacterial chemotypes, with several compounds showing significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain and low cytotoxicity, making them promising therapeutic agents (Pancholia et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear from the information available. The Fmoc group is commonly used in peptide synthesis, so this compound could potentially be an intermediate in the synthesis of a peptide or protein .

Future Directions

The potential applications of this compound would depend on its specific structure and properties. Given the presence of the Fmoc group, it could potentially be used in peptide synthesis or other areas of organic chemistry .

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c27-21(28)20-13-24-22(31-20)25-9-11-26(12-10-25)23(29)30-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13,19H,9-12,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOVNQDLUFYCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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